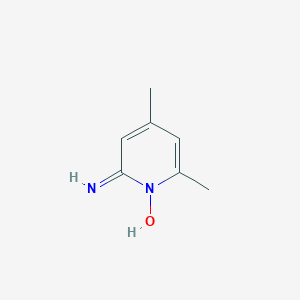

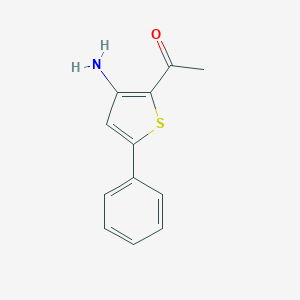

1-(2-Amino-3-methylphenyl)ethanone

Overview

Description

Synthesis Analysis

The synthesis of 1-(2-Amino-3-methylphenyl)ethanone and related compounds involves diverse strategies, including the Willgerodt–Kindler route and Ullmann reaction. For instance, the reaction of 1-(2-chloro-5-nitrophenyl)ethanonevia the Willgerodt–Kindler route with primary or secondary amines and sulfur provides an efficient one-pot synthesis approach for amino-substituted benzo[b]thiophenes, which could be analogously related to the synthesis of amino-methylphenyl compounds (Androsov et al., 2010). Additionally, the nickel-modified Ullmann reaction has been utilized to synthesize derivatives, showcasing the versatility in forming bonds critical to the target compound's structure (Manzano et al., 2015).

Molecular Structure Analysis

Detailed quantum chemical parameters, Fukui functions, magnetic susceptibility, hyperpolarizability, frontier molecular orbitals, and NMR studies have been conducted on similar compounds, offering insight into the electronic and structural properties that may apply to this compound. These analyses help in understanding the reactivity, stability, and electronic distribution within the molecule (Karunanidhi et al., 2017).

Chemical Reactions and Properties

This compound, like its analogs, is involved in various chemical reactions, including Mannich reactions, which form a basis for creating a wide range of derivatives with potential biological activities. These reactions underscore the compound's versatility in synthetic chemistry (Aljohani et al., 2019).

Physical Properties Analysis

The crystalline structure and phase transitions of related compounds have been studied, providing valuable information on the solid-state characteristics that might be applicable to this compound. Such studies reveal the molecular packing, intermolecular interactions, and stability under various conditions (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophilic and electrophilic substitutions, are critical in understanding this compound's behavior in chemical syntheses. Investigations into the compound's reactivity patterns are essential for its application in producing more complex molecules (Ye et al., 2009).

Scientific Research Applications

Antimicrobial Activity : One derivative, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, which suggests potential applications in the pharmaceutical industry (Wanjari, 2020).

Antimicrobial Properties Against Staphylococcus aureus : Another study on Ethanone, 1-(2-hydroxy-5-methyl phenyl), highlighted its antimicrobial properties, particularly against Staphylococcus aureus, suggesting its use in medical treatments (SRI SATYA, S. B. V., & Aiswariya, 2022).

Chemical Synthesis : Research on the reaction of 2-aminophenol and 2-aminothiophenol with 1-phenyl-1,2-propanedione yielded isomeric benzo[1,4]oxazines and benzothiazolines, which were characterized by NMR spectroscopy and X-ray crystallography (Santes, Rojas‐Lima, Santillán, & Fárfan, 1999).

Preparation of Indazoles : A metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes was developed for preparing indazoles, a category of heterocycles with various applications (Counceller, Eichman, Wray, Welin, & Stambuli, 2012).

Antiviral Activity : Heterocyclic compounds synthesized from these derivatives showed promising antiviral activity against a range of viruses including HSV1 and HAV-MBB (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Drug Development : Several studies have demonstrated the potential of these compounds in drug development, including their roles as DNA binding agents, antimicrobial molecules, and components in cold medications. For instance, compounds derived from 2,6-diaminopyridine have shown DNA binding activity and potential as drug candidates (Kurt, Temel, Atlan, & Kaya, 2020).

Pharmaceutical Agent Degradation : Titanium dioxide was used to degrade salbutamol, a pharmaceutical agent, into various compounds. This degradation process involves 2-(tert -butylamino)-acetic acid (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).

Safety and Hazards

properties

IUPAC Name |

1-(2-amino-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAKXVRAWQIXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968422 | |

| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53657-94-6 | |

| Record name | Ethanone, 1-(2-amino-3-methylpheyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)